Potassium trifluoro((2S)-2-phenylcyclohexyl)borate
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Overview
Description
Potassium trifluoro((2S)-2-phenylcyclohexyl)borate is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. These compounds are particularly valued in organic synthesis due to their ability to participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in the formation of carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro((2S)-2-phenylcyclohexyl)borate typically involves the reaction of the corresponding boronic acid with potassium bifluoride. This reaction proceeds under mild conditions and results in the formation of the trifluoroborate salt. The general reaction scheme is as follows:
R−B(OH)2+KHF2→R−BF3K+H2O
In this case, ( R ) represents the (2S)-2-phenylcyclohexyl group. The reaction is usually carried out in an aqueous medium at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The scalability of the synthesis makes it feasible for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro((2S)-2-phenylcyclohexyl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: It can be reduced to form boranes or other reduced boron species.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve the use of halides or other nucleophiles in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while reduction can produce boranes .
Scientific Research Applications
Potassium trifluoro((2S)-2-phenylcyclohexyl)borate has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which potassium trifluoro((2S)-2-phenylcyclohexyl)borate exerts its effects involves its ability to act as a nucleophile in various chemical reactions. The trifluoroborate group can participate in transmetalation reactions, where it transfers its organic group to a metal catalyst, facilitating the formation of new carbon-carbon bonds. This mechanism is particularly important in the Suzuki-Miyaura coupling reaction .
Comparison with Similar Compounds
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium 4-methylphenyltrifluoroborate
- Potassium trifluoro(N-methylheteroaryl)borates
Uniqueness
Potassium trifluoro((2S)-2-phenylcyclohexyl)borate is unique due to its specific structural configuration, which imparts distinct reactivity and selectivity in chemical reactions. Its stability and versatility make it a valuable reagent in various synthetic applications .
Properties
IUPAC Name |
potassium;trifluoro-[(2S)-2-phenylcyclohexyl]boranuide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BF3.K/c14-13(15,16)12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-3,6-7,11-12H,4-5,8-9H2;/q-1;+1/t11-,12?;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STMGNJASDXIEQG-BAVFUAOSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1CCCCC1C2=CC=CC=C2)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](C1CCCC[C@@H]1C2=CC=CC=C2)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BF3K |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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